N-prop-2-ynyl-N-[[5-(3,4,5-trimethoxyphenyl)-1H-pyrazol-4-yl]methyl]prop-2-en-1-amine
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Overview
Description
N-prop-2-ynyl-N-[[5-(3,4,5-trimethoxyphenyl)-1H-pyrazol-4-yl]methyl]prop-2-en-1-amine is an organic compound with a complex structure that includes a pyrazole ring substituted with a trimethoxyphenyl group and a prop-2-ynyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-prop-2-ynyl-N-[[5-(3,4,5-trimethoxyphenyl)-1H-pyrazol-4-yl]methyl]prop-2-en-1-amine typically involves multiple steps. One common approach is the cyclocondensation of N-(prop-2-yn-1-yl)-o-phenylenediamines with phenyl isothiocyanate, leading to the formation of heterocyclic nuclei . The reaction conditions often involve the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as potassium hydroxide (KOH).
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is also common to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
N-prop-2-ynyl-N-[[5-(3,4,5-trimethoxyphenyl)-1H-pyrazol-4-yl]methyl]prop-2-en-1-amine undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Substitution reactions can occur with halogenating agents like bromine (Br2) or chlorine (Cl2).
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and solvents like ethanol, methanol, and dichloromethane. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions typically result in halogenated derivatives.
Scientific Research Applications
N-prop-2-ynyl-N-[[5-(3,4,5-trimethoxyphenyl)-1H-pyrazol-4-yl]methyl]prop-2-en-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-prop-2-ynyl-N-[[5-(3,4,5-trimethoxyphenyl)-1H-pyrazol-4-yl]methyl]prop-2-en-1-amine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in disease processes, leading to therapeutic effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
N,N-di(prop-2-ynyl)-p-toluidine: This compound has a similar prop-2-ynyl group but differs in its overall structure and properties.
3-(Prop-2-enyl)- and 3-(Prop-2-ynyl) pyrrolidine-2,5-diones: These compounds share the prop-2-ynyl group but have different core structures.
Uniqueness
N-prop-2-ynyl-N-[[5-(3,4,5-trimethoxyphenyl)-1H-pyrazol-4-yl]methyl]prop-2-en-1-amine is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-prop-2-ynyl-N-[[5-(3,4,5-trimethoxyphenyl)-1H-pyrazol-4-yl]methyl]prop-2-en-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c1-6-8-22(9-7-2)13-15-12-20-21-18(15)14-10-16(23-3)19(25-5)17(11-14)24-4/h1,7,10-12H,2,8-9,13H2,3-5H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZIHEZGANFAHOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=C(C=NN2)CN(CC=C)CC#C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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